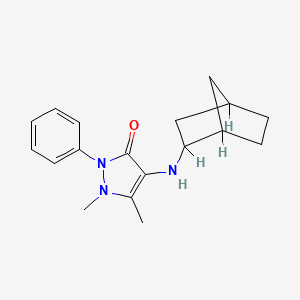
Einecs 251-124-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 251-124-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Einecs 251-124-9 involves several synthetic routes, depending on the desired purity and application. Common methods include:
Direct Synthesis: This involves the direct reaction of precursor chemicals under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Multi-Step Synthesis: In some cases, a multi-step synthesis is employed, where intermediate compounds are first prepared and then converted into the final product. This method allows for greater control over the purity and properties of the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and continuous processing techniques. The use of automated systems ensures consistent quality and high production rates. Key steps in the industrial production process include:
Raw Material Preparation: Ensuring the purity and availability of precursor chemicals.
Reaction Control: Monitoring and adjusting reaction conditions to maintain optimal yield and quality.
Purification: Removing impurities through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 251-124-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Einecs 251-124-9 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Einecs 251-124-9 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Einecs 251-124-9 can be compared with other similar compounds to highlight its uniqueness:
Einecs 251-761-2: Similar in structure but differs in its reactivity and applications.
Einecs 270-325-2: Another related compound with distinct industrial uses and chemical properties.
Propiedades
Número CAS |
32597-38-9 |
|---|---|
Fórmula molecular |
C18H23N3O |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(2-bicyclo[2.2.1]heptanylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H23N3O/c1-12-17(19-16-11-13-8-9-14(16)10-13)18(22)21(20(12)2)15-6-4-3-5-7-15/h3-7,13-14,16,19H,8-11H2,1-2H3 |
Clave InChI |
UQIQPBXSAGXWTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


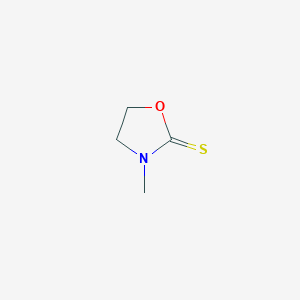
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


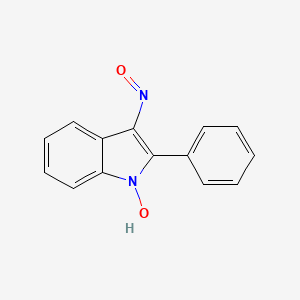
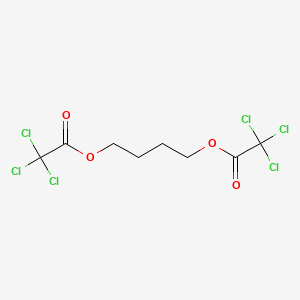
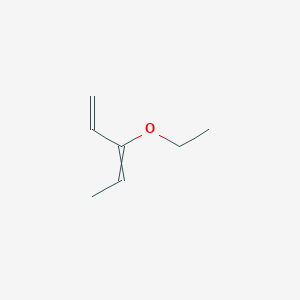



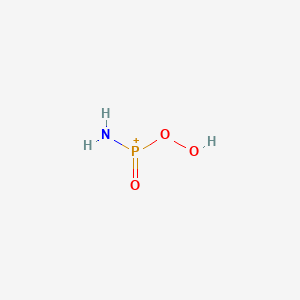
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
